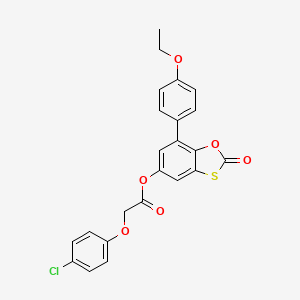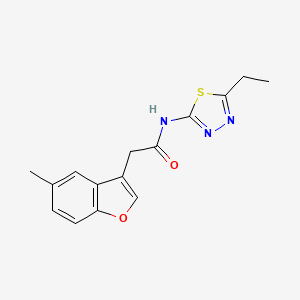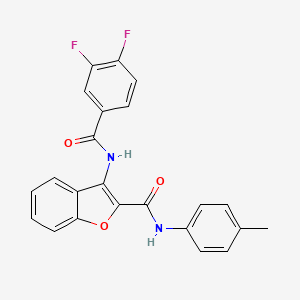
7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate is a complex organic molecule that features a benzoxathiol core with ethoxyphenyl and chlorophenoxyacetate substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxathiol Core: This can be achieved by reacting 2-mercaptobenzoic acid with an appropriate electrophile under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the benzoxathiol core.
Attachment of the Chlorophenoxyacetate Group: The final step involves esterification or acylation to attach the chlorophenoxyacetate group to the benzoxathiol core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Drug Development: Research into its potential as a pharmaceutical agent.
Medicine
Antimicrobial Activity: Studies on its effectiveness against various microbial strains.
Anti-inflammatory Properties: Potential use in treating inflammatory conditions.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzoxathiol core can interact with active sites of enzymes, inhibiting their activity. The ethoxyphenyl and chlorophenoxyacetate groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate
- 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate
Uniqueness
The unique combination of the ethoxyphenyl and chlorophenoxyacetate groups in 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate provides distinct chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups can influence its reactivity and binding interactions, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17ClO6S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C23H17ClO6S/c1-2-27-16-7-3-14(4-8-16)19-11-18(12-20-22(19)30-23(26)31-20)29-21(25)13-28-17-9-5-15(24)6-10-17/h3-12H,2,13H2,1H3 |
InChI Key |
KFOLXMGBKIYTSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Cl)SC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B11418380.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418383.png)

![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418393.png)
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11418400.png)
![N-(furan-2-ylmethyl)-4-hydroxy-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418406.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11418424.png)
![N-[2-(3-methylphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418429.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418431.png)
![N-(2-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11418434.png)
![7-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11418442.png)
![1,1'-[1-(4-Bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl]diethanone](/img/structure/B11418453.png)
![Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B11418461.png)

